molecular formula C10H15NO2S B12953093 tert-Butyl 3-(thiazol-5-yl)propanoate

tert-Butyl 3-(thiazol-5-yl)propanoate

Cat. No.: B12953093
M. Wt: 213.30 g/mol
InChI Key: BTYJRKFUPXZENN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thiazol-5-yl)propanoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of tert-Butyl 3-(thiazol-5-yl)propanoate typically involves the reaction of thiazole derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl 3-(thiazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.

Scientific Research Applications

tert-Butyl 3-(thiazol-5-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential use in developing new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-(thiazol-5-yl)propanoate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An antineoplastic drug used in cancer treatment.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of thiazole derivatives.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-6-11-7-14-8/h6-7H,4-5H2,1-3H3

InChI Key

BTYJRKFUPXZENN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CN=CS1

Origin of Product

United States

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